Carbosulfan

Catalog No.
S599578
CAS No.
55285-14-8
M.F
C20H32N2O3S
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbosulfan

CAS Number

55285-14-8

Product Name

Carbosulfan

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate

Molecular Formula

C20H32N2O3S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3

InChI Key

JLQUFIHWVLZVTJ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Solubility

7.88e-07 M

Synonyms

2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl)methylcarbamate, carbosulfan, Marshal

Canonical SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Insecticidal properties and target pests:

  • Mode of action: Carbosulfan acts as a cholinesterase inhibitor, disrupting the nervous system function of insects, leading to paralysis and death [Source: WHO - Carbosulfan (145)/Carbofuran (096)(R) - ].
  • Target pests: Extensive research has been conducted on the efficacy of carbosulfan against various insects, including soil-borne pests like nematodes and grubs, as well as foliar feeders like caterpillars and beetles [Source: In vitro dermal penetration study of carbofuran, carbosulfan, and furathiocarb - PubMed ].

Environmental fate and behavior:

  • Metabolism and degradation: Studies have investigated carbosulfan's breakdown pathways in soil, water, and plants, identifying its metabolites like carbofuran and exploring their persistence and potential environmental impacts [Source: Residue behavior and dietary intake risk assessment of carbosulfan and its metabolites in cucumber - PubMed ].
  • Uptake and translocation in plants: Research has examined carbosulfan's uptake by plant roots and its movement within the plant, assessing potential risks associated with crop consumption [Source: Absorption, metabolism and distribution of carbosulfan in maize plants (Zea mays L.) - PubMed ].

Toxicity and risk assessment:

  • Mammalian toxicity: Research has evaluated the potential health risks of carbosulfan exposure in mammals, including humans, through various routes like ingestion, inhalation, and dermal contact [Source: WHO - Carbosulfan (145)/Carbofuran (096)(R) - ].
  • Dietary intake risk assessment: Studies have assessed the potential health risks associated with consuming food crops treated with carbosulfan, considering factors like residue levels and human dietary patterns [Source: Residue behavior and dietary intake risk assessment of carbosulfan and its metabolites in cucumber - PubMed ].
  • Developing safer and more environmentally friendly alternatives for pest control.
  • Understanding the potential health risks associated with past and present use of carbosulfan.
  • Improving regulations and policies related to pesticide use.

Carbosulfan is a carbamate insecticide with the chemical formula C20H32N2O3SC_{20}H_{32}N_{2}O_{3}S and a molecular weight of 380.5 g/mol. It is classified as a thiocarbamate and is primarily used in agriculture for pest control. Carbosulfan appears as a brown sticky liquid with a boiling point ranging from 124 to 128 °C and a flash point between 115 and 117 °C. It has low solubility in water (0.3 mg/L) but can dissolve in organic solvents such as acetone, ethanol, and xylene .

The compound acts by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects, leading to their eventual death . Due to its toxicity, it is categorized under hazardous materials, necessitating careful handling and application.

Carbosulfan acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects []. AChE is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. Inhibition of AChE disrupts nerve function, leading to insect paralysis and death [].

Carbosulfan is considered moderately to highly toxic []. Exposure can cause cholinergic symptoms like nausea, vomiting, diarrhea, dizziness, and respiratory problems []. It is also harmful to aquatic life []. Due to these hazards, strict regulations govern its use and handling [].

Data:

  • WHO Classification: Moderately to highly hazardous []

Safety Precautions:

  • Wear personal protective equipment like gloves, goggles, and respirators when handling carbosulfan [].
  • Avoid contact with skin, eyes, and clothing [].
  • Do not contaminate food or water sources [].
  • Strictly follow recommended application rates and disposal procedures [].

Carbosulfan undergoes hydrolysis, particularly in acidic conditions, where it rapidly decomposes into carbofuran and dibutylamine. The degradation rates vary with pH levels: at pH 4, the half-life is less than one hour, while at pH 7, it extends to approximately 7.6 days . The hydrolysis process involves breaking the N-S carbamate bond, resulting in the formation of carbofuran as the primary product .

In terms of reactivity, carbosulfan can generate flammable gases when combined with certain compounds like aldehydes and nitrides. It is incompatible with acids, peroxides, and acid halides .

Carbosulfan exhibits broad-spectrum activity against various pests and mites, making it effective for use on crops such as alfalfa, citrus fruits, corn, potatoes, rice, and soybeans . Its mechanism of action involves blocking acetylcholinesterase activity, leading to an accumulation of acetylcholine at nerve synapses which disrupts normal nerve function.

Toxicological studies indicate that carbosulfan is highly toxic when ingested (LD50 ranging from 90-250 mg/kg in rats) but less so through dermal exposure (LD50 >2000 mg/kg in rabbits). Inhalation toxicity is also significant (LC50 = 0.61 mg/L) .

Carbosulfan can be synthesized through several methods:

  • Direct Reaction: A common method involves reacting n-butanamine with sulfur chloride in a 1:1 ratio under alkaline conditions at temperatures between 10-20 °C. This method yields approximately 90% of carbosulfan after filtration and separation processes .
  • Multi-step Synthesis: Another approach starts from cyclohexanone and isobutyrate through a series of reactions including condensation, chlorination, aromatization, hydrolysis, and cyclization. This method emphasizes selective synthesis routes that do not involve aromatic compounds .

Carbosulfan's primary application is as an insecticide and nematicide in agriculture. It protects a wide range of crops from pests and diseases. Additionally, it is utilized for seed treatments to enhance crop protection from soil-borne pests . Its effectiveness against both insects and nematodes makes it valuable for integrated pest management strategies.

Research on interaction studies indicates that carbosulfan metabolites may enter metabolic pathways within organisms. After administration in studies involving rats and goats, metabolites such as 3-hydroxy-7-phenol and carbofuran were identified as significant products of metabolism . The rapid absorption and excretion patterns observed suggest potential implications for environmental persistence and bioaccumulation.

Carbosulfan shares structural similarities with other carbamate compounds but exhibits unique properties that distinguish it from them:

CompoundChemical FormulaUnique Features
CarbofuranC12H15N1O3C_{12}H_{15}N_{1}O_{3}Metabolite of carbosulfan; widely used insecticide
MethomylC5H10N2O2SC_{5}H_{10}N_{2}O_{2}SBroad-spectrum insecticide; less persistent
AldicarbC7H10N2O2SC_{7}H_{10}N_{2}O_{2}SHighly toxic; primarily used for soil applications
PropoxurC11H15NC_{11}H_{15}NUsed mainly in household pest control; less toxic

Carbosulfan's unique structure allows it to be effective against a wide range of pests while being metabolized into other active compounds like carbofuran. Its specific mode of action through acetylcholinesterase inhibition sets it apart from other similar compounds that might act through different mechanisms or have varying levels of toxicity .

Physical Description

Carbosulfan is a viscous brown liquid.
Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1]

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Exact Mass

380.21336406 g/mol

Monoisotopic Mass

380.21336406 g/mol

Heavy Atom Count

26

UNII

V1DGN4AK6G

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000031 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

55285-14-8

Metabolism Metabolites

Carbosulfan has known human metabolites that include dibutyl(sulfanyl)amine, (2,2-dimethyl-3H-1-benzofuran-7-yl) N-dibutylsulfinamoyl-N-methylcarbamate, and Carbofuran.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbosulfan

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Insecticides, Nematicides

Dates

Modify: 2023-08-15

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